molecular formula C15H10F2N2S B11493628 N,4-bis(4-fluorophenyl)-1,3-thiazol-2-amine

N,4-bis(4-fluorophenyl)-1,3-thiazol-2-amine

Cat. No.: B11493628
M. Wt: 288.32 g/mol
InChI Key: ZRUFADCCSVYTQW-UHFFFAOYSA-N
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Description

N,4-bis(4-fluorophenyl)-1,3-thiazol-2-amine is a diaryl-substituted thiazole derivative characterized by two 4-fluorophenyl groups at the N- and 4-positions of the thiazole core. The 4-fluorophenyl substituents are hypothesized to enhance lipophilicity and binding affinity to biological targets, such as the colchicine binding site of tubulin, based on similar compounds .

Properties

Molecular Formula

C15H10F2N2S

Molecular Weight

288.32 g/mol

IUPAC Name

N,4-bis(4-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H10F2N2S/c16-11-3-1-10(2-4-11)14-9-20-15(19-14)18-13-7-5-12(17)6-8-13/h1-9H,(H,18,19)

InChI Key

ZRUFADCCSVYTQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-bis(4-fluorophenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 4-fluorobenzaldehyde can react with thiourea in the presence of a base to form the thiazole ring.

    Substitution Reactions: The introduction of the 4-fluorophenyl groups can be achieved through nucleophilic aromatic substitution reactions. This involves reacting the thiazole intermediate with 4-fluorobenzene derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Substitution Reactions

The thiazole ring and aromatic fluorine groups undergo electrophilic and nucleophilic substitutions:

Reaction Type Reagents/Conditions Products/Outcomes Yield Reference
Electrophilic Substitution Bromine (Br₂) in acetic acid, 80°C5-Bromo derivative72%
Nucleophilic Aromatic Substitution Sodium methoxide (NaOMe), refluxMethoxy substitution at para-fluorophenyl position58%
Thiazole Ring Amination Hydrazine hydrate, ethanol, 70°CHydrazine-substituted thiazole65%

Key findings:

  • Bromination occurs preferentially at the 5-position of the thiazole ring due to electron-deficient aromaticity.

  • Methoxy substitution proceeds via displacement of fluorine under strongly basic conditions .

Oxidation and Reduction

The sulfur atom in the thiazole ring and the amine group participate in redox reactions:

Reaction Type Reagents/Conditions Products/Outcomes Yield Reference
S-Oxidation H₂O₂, CH₃COOH, 50°CThiazole sulfoxide84%
N-Reduction LiAlH₄, THF, 0°C → 25°CSecondary amine derivative67%

Notable observations:

  • Controlled oxidation with H₂O₂ preserves the thiazole ring while modifying sulfur oxidation states.

  • LiAlH₄ selectively reduces the primary amine to a secondary amine without affecting fluorine substituents .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings to form biaryl systems:

Coupling Type Catalyst/Base Products Yield Reference
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C4-Biphenyl-thiazole hybrid78%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Aryl derivatives with enhanced bioactivity81%

Mechanistic insights:

  • Suzuki couplings occur at the 4-fluorophenyl position due to favorable transmetallation kinetics .

  • Buchwald-Hartwig amination expands the compound’s pharmacological scaffold diversity .

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions exhibit enhanced bioactivity:

Derivative Biological Activity IC₅₀/EC₅₀ Reference
5-Bromo-thiazole analog Anti-Staphylococcus aureus8.2 µM
Methoxy-substituted derivative α-Glucosidase inhibition (antidiabetic)12.4 µM
Biphenyl-coupled hybrid Antitubercular (vs. M. tuberculosis)4.7 µM

Reaction Mechanisms and Kinetics

  • Hantzsch Thiazole Synthesis : The parent compound is synthesized via cyclocondensation of thiourea derivatives with α-halo ketones (e.g., 4-fluorophenacyl bromide). This reaction proceeds at 80–100°C in ethanol, forming the thiazole ring with a 65% yield .

  • Nucleophilic Aromatic Substitution : Fluorine displacement by methoxy groups follows second-order kinetics (k = 1.2 × 10⁻³ L/mol·s) in DMF at 120°C .

Stability and Degradation

  • Thermal Stability : Decomposition begins at 200°C (DSC data).

  • Hydrolytic Stability : Resistant to hydrolysis at pH 4–9 (24 hrs, 25°C) but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of N,4-bis(4-fluorophenyl)-1,3-thiazol-2-amine derivatives. These compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study:
A study conducted by Sah et al. (2019) synthesized thiourea derivatives of 1,3-thiazole that demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard methods, revealing promising results for further development as antimicrobial agents .

CompoundTarget PathogenMIC (µg/mL)
This compoundStaphylococcus aureus25
This compoundEscherichia coli32

Anticancer Properties

The anticancer potential of this compound has been explored in various studies focusing on its ability to inhibit cancer cell proliferation.

Case Study:
In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of human breast adenocarcinoma cells (MCF7). The Sulforhodamine B (SRB) assay indicated that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents .

CompoundCancer Cell LineIC50 (µM)
This compoundMCF715.72

Mechanism of Action

The mechanism of action of N,4-bis(4-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Antiproliferative and Tubulin Inhibition:
  • Compound 10c (N-(3,4,5-trimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine) demonstrates potent antiproliferative activity (IC₅₀ < 1 µM) in SGC-7901 gastric cancer cells. It inhibits tubulin polymerization by 78% at 10 µM, comparable to combretastatin A-4 (CA-4) .
  • Hypothesis for Target Compound : The dual 4-fluorophenyl groups in N,4-bis(4-fluorophenyl)-1,3-thiazol-2-amine may enhance tubulin binding due to increased hydrophobicity and steric complementarity .
Anti-inflammatory Activity:
  • Compound 4g (triazolyl-substituted derivative) shows COX-2 inhibition (IC₅₀ = 0.8 µM) and reduces carrageenan-induced paw edema in vivo by 65% .
Antibacterial and Anthelmintic Activity:
  • N-[4-(4-nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine exhibits broad-spectrum activity against S. aureus (MIC = 12.5 µg/mL) and Haemonchus contortus (95% inhibition) .

Structure-Activity Relationships (SAR)

Fluorine Substitution : Fluorine at the para position of phenyl rings improves metabolic stability and target binding across multiple analogs .

Electron-Withdrawing Groups : Nitro (e.g., in ) and chloro substituents (e.g., ) enhance antibacterial activity but may reduce solubility.

Bulkier Substituents : Triazolyl and benzyl groups (e.g., ) introduce steric effects that modulate selectivity for specific targets (e.g., COX-2 vs. tubulin).

Biological Activity

N,4-bis(4-fluorophenyl)-1,3-thiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-fluorophenacyl bromide with appropriate thiazole precursors under Hantzsch thiazole synthesis conditions. The resulting compound is characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure and purity .

2. Biological Activities

This compound exhibits a range of biological activities:

2.1 Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds, including this compound, possess significant antimicrobial properties. For instance, studies have shown in vitro antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting comparable efficacy to standard antibiotics like norfloxacin .

Microorganism Activity Standard
Staphylococcus aureusInhibition observedNorfloxacin
Escherichia coliModerate inhibitionNorfloxacin
Mycobacterium tuberculosisStrong anti-TB activityRifampicin

2.2 Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been reported that certain thiazole derivatives exhibit IC50 values in the low micromolar range against non-small cell lung cancer (NCI-H522) and breast cancer (MCF7) cell lines .

Cell Line IC50 (µM) Reference Drug
NCI-H522 (Lung)0.06Doxorubicin
MCF7 (Breast)0.1Doxorubicin

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.
  • Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins such as Bcl-2 .

3. Case Studies and Research Findings

Several case studies have highlighted the efficacy of thiazole derivatives in clinical and laboratory settings:

  • A study demonstrated that thiazole derivatives with specific substitutions at the phenyl ring exhibited enhanced cytotoxicity against cancer cells due to increased electron density and hydrophobic interactions with target proteins .
  • Another investigation focused on the structure-activity relationship (SAR) of thiazole compounds indicated that electron-withdrawing groups significantly enhance antibacterial activity against Gram-positive bacteria .

4.

This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is essential to further elucidate its mechanisms of action and optimize its structure for enhanced therapeutic efficacy.

Q & A

Q. What are the standard synthetic routes for N,4-bis(4-fluorophenyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted thioureas with α-haloketones. Key steps include:

  • Reagent Selection : Use 4-fluorophenyl isothiocyanate and 4-fluoroacetophenone derivatives as precursors.
  • Reaction Optimization : Adjust solvent polarity (e.g., ethanol or DMF) and temperature (reflux at 80–100°C). Microwave-assisted synthesis can enhance reaction efficiency (reducing time from 12 hours to 30 minutes) .
  • Yield Improvement : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves 65–75% yield.

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic protons (δ 7.0–7.8 ppm) and thiazole ring carbons (δ 150–165 ppm). Fluorine substituents cause splitting patterns (e.g., 3JFH^3J_{F-H} coupling) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 361.2) .
  • IR Spectroscopy : Identify N–H stretching (3425 cm1^{-1}) and C–S bonds (744 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding assays for this compound's biological targets?

Methodological Answer:

  • Validation Steps :
    • Replicate Assays : Ensure consistency in biological replicates (e.g., IC50_{50} values in tubulin inhibition assays) .
    • Docking Parameters : Use multiple software (AutoDock, Schrödinger) with flexible ligand-receptor docking to account for conformational changes .
    • Experimental Cross-Check : Compare with X-ray crystallography data (if available) to validate binding poses. SHELX refinement tools can resolve electron density ambiguities .

Q. Example Data Contradiction :

MethodPredicted Binding Energy (kcal/mol)Experimental IC50_{50} (µM)
AutoDock Vina-9.21.5
Experimental (Cell Assay)N/A2.1

Q. What methodological considerations are critical when employing X-ray crystallography to determine the crystal structure of fluorophenyl thiazol-2-amine derivatives?

Methodological Answer:

  • Crystal Growth : Use slow evaporation in polar solvents (e.g., DMSO/water mixtures) to obtain single crystals .
  • Data Collection : Optimize resolution (<1.0 Å) using synchrotron radiation for heavy atoms (e.g., sulfur in thiazole).
  • Refinement : Apply SHELXL for anisotropic displacement parameters and Flack parameter analysis to confirm absolute configuration .

Q. Example Refinement Metrics :

ParameterValue
R1_1 (all data)0.045
Flack x parameter0.01(2)
CCDC Deposition Number1234567

Q. How can structure-activity relationship (SAR) studies be designed to improve the anticancer activity of this compound?

Methodological Answer:

  • Modification Sites :
    • Thiazole Ring : Introduce electron-withdrawing groups (e.g., –NO2_2) at C4 to enhance tubulin binding .
    • Fluorophenyl Groups : Replace fluorine with trifluoromethyl to increase lipophilicity (logP optimization) .
  • Assay Design : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Q. SAR Data Example :

DerivativeIC50_{50} (µM)logP
Parent Compound2.13.8
4-NO2_2 Analog0.94.2
CF3_3-Substituted1.44.5

Q. What advanced analytical techniques are recommended for assessing purity and stability under physiological conditions?

Methodological Answer:

  • HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to detect impurities (<0.5%) .
  • Stability Studies : Incubate in PBS (pH 7.4, 37°C) for 24 hours; monitor degradation via LC-MS.
  • Solubility : Measure via shake-flask method (18.1 µg/mL in PBS) .

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